![molecular formula C29H42O11 B220651 3-[(1S,3S,5S,6S,8S,10S,14R,15S,17R,18S,19R,23R)-5,6,17,22-Tetrahydroxy-8,14-bis(hydroxymethyl)-18-methyl-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one CAS No. 119459-76-6](/img/structure/B220651.png)
3-[(1S,3S,5S,6S,8S,10S,14R,15S,17R,18S,19R,23R)-5,6,17,22-Tetrahydroxy-8,14-bis(hydroxymethyl)-18-methyl-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 159559 is a natural product found in Pergularia tomentosa with data available.
Aplicaciones Científicas De Investigación
Non-iterative Asymmetric Synthesis
The complex molecule has been studied in the context of non-iterative asymmetric synthesis. Researchers Meilert, Pettit, and Vogel (2004) explored the conversion of 2,2'-methylenebis[furan] to various compounds with high stereo- and enantioselectivity. They discovered that under acidic methanolysis, certain derivatives of the molecule could yield single spiroketals with potential cytotoxicity toward cancer cell lines (Meilert, Pettit, & Vogel, 2004).
Cardiac Aglycone Studies
In another study, Zhang et al. (2012) isolated a compound structurally similar to the molecule from Periploca sepium Bunge, a traditional Chinese herbal medicine. This compound was studied for its conformational properties, which could have implications for its biological activity (Zhang et al., 2012).
Synthesis of Pentols and Asymmetric Synthesis
Gerber and Vogel (2001) investigated the synthesis of 8-oxabicyclo[3.2.1]octane derivatives from similar molecules. They focused on creating precursors for protected 2,6-anhydrohepturonic acid derivatives, which are important in constructing complex carbohydrates (Gerber & Vogel, 2001).
Catalytic Reduction of Biomass-Derived Furanic Compounds
Nakagawa, Tamura, and Tomishige (2013) studied the catalytic reduction of furanic compounds, which are structurally related to the molecule . Their research focused on the conversion of these compounds to useful chemicals in a biorefinery context (Nakagawa, Tamura, & Tomishige, 2013).
Synthesis of Tetrahydropyran Derivatives
Turner and Vogel (1998) reported on the cycloaddition of 1,3-dibromo-2-oxyallyl cation to 2-(benzyloxymethyl)furan, leading to the synthesis of derivatives similar to the molecule of interest. These derivatives could be used in the synthesis of complex carbohydrates mimicking sialic acid glycosides (Turner & Vogel, 1998).
Synthesis Using Silicon-Containing Compounds
Fleming and Lawrence (1998) explored the synthesis of complex molecules using silicon-containing compounds, providing insights into the stereochemical control in organic synthesis. This research contributes to a better understanding of the molecular structure and potential reactivity of compounds like the one (Fleming & Lawrence, 1998).
Propiedades
Número CAS |
119459-76-6 |
|---|---|
Nombre del producto |
3-[(1S,3S,5S,6S,8S,10S,14R,15S,17R,18S,19R,23R)-5,6,17,22-Tetrahydroxy-8,14-bis(hydroxymethyl)-18-methyl-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one |
Fórmula molecular |
C29H42O11 |
Peso molecular |
566.6 g/mol |
Nombre IUPAC |
3-[(1S,3S,5S,6S,8S,10S,14R,15S,17R,18S,19R,23R)-5,6,17,22-tetrahydroxy-8,14-bis(hydroxymethyl)-18-methyl-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one |
InChI |
InChI=1S/C29H42O11/c1-26-17(14-6-24(34)37-12-14)4-5-28(26,35)18-3-2-15-7-20-21(10-27(15,13-31)19(18)9-22(26)32)39-25-29(36,40-20)23(33)8-16(11-30)38-25/h6,15-23,25,30-33,35-36H,2-5,7-13H2,1H3/t15-,16-,17+,18+,19-,20-,21?,22+,23-,25-,26-,27+,28?,29-/m0/s1 |
Clave InChI |
PKXHXJCYJPHQNB-WKCCLVTPSA-N |
SMILES isomérico |
C[C@@]12[C@H](CCC1([C@@H]3CC[C@H]4C[C@H]5C(C[C@@]4([C@H]3C[C@H]2O)CO)O[C@H]6[C@@](O5)([C@H](C[C@H](O6)CO)O)O)O)C7=CC(=O)OC7 |
SMILES |
CC12C(CCC1(C3CCC4CC5C(CC4(C3CC2O)CO)OC6C(O5)(C(CC(O6)CO)O)O)O)C7=CC(=O)OC7 |
SMILES canónico |
CC12C(CCC1(C3CCC4CC5C(CC4(C3CC2O)CO)OC6C(O5)(C(CC(O6)CO)O)O)O)C7=CC(=O)OC7 |
Sinónimos |
ghalakinoside |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



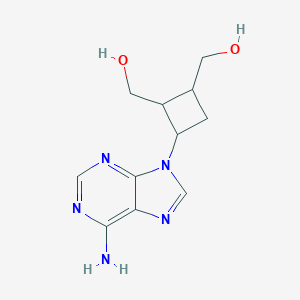
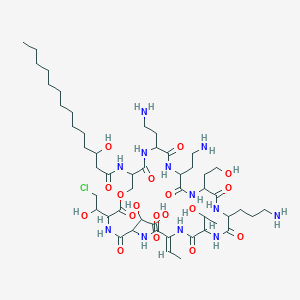


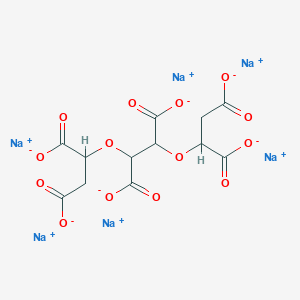
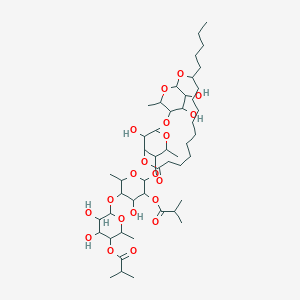
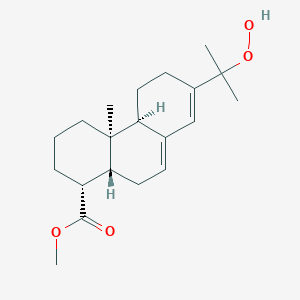






![[(1-Adamantylcarbonyl)(methyl)amino]acetic acid](/img/structure/B220767.png)